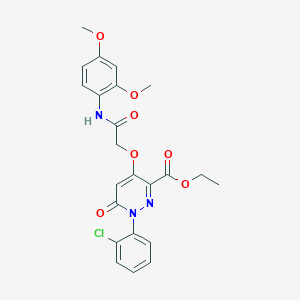

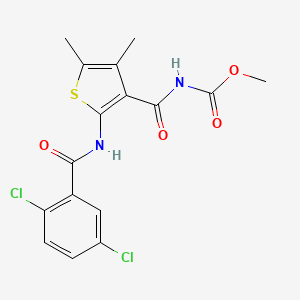

(Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include cyclization processes. In the case of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides, the synthesis is achieved through a three-step process starting from 2-vinylbenzonitrile derivatives. The pivotal step in this synthesis is the iodine-mediated 6-endo cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides. These intermediates are prepared by coupling 2-vinylbenzonitriles with magnesium enolates of tertiary amides, followed by N-acetylation. This method demonstrates the utility of iodine in facilitating cyclization reactions to form complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. For instance, the structure of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone (Z-isomer) was elucidated using NMR spectroscopy and confirmed by X-ray crystallography. The Z-configuration of the compound was retained throughout the synthesis process, which is significant as the configuration can influence the compound's reactivity and interaction with biological targets. The structural analysis provides insights into the stability of the Z-configuration during chemical transformations .

Chemical Reactions Analysis

Chemical reactions involving (Z)-isomers can lead to various products depending on the reaction conditions. For example, the basic hydrolysis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone resulted in the formation of 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid. Further treatment with acetic acid yielded 2-acetoxy-3-(p-acetoxyphenyl)-propenoic acid. These reactions highlight the reactivity of the oxazolone ring and its susceptibility to hydrolysis and acetylation, which can be exploited in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the provided data does not include specific details about the physical and chemical properties of (Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide, we can infer from related compounds that properties such as solubility, melting point, and stability are influenced by the presence of functional groups like the dimethoxybenzylidene and thiazol rings. These properties are essential for the practical application of the compound in various fields, including pharmaceuticals and materials science. The analysis of these properties would typically involve experimental measurements such as solubility tests, melting point determination, and stability studies under different conditions .

Applications De Recherche Scientifique

Organic Synthesis and Characterization

- Oxidation and Cyclization Reactions : Research has shown the potential of similar compounds in the synthesis of complex molecular structures such as triazoles through oxidation processes and cyclization reactions, highlighting their utility in developing novel organic compounds (Khadem et al., 1970).

- Molecular Docking and Binding Interactions : Studies on related compounds have explored their interactions with biological receptors, offering insights into their potential inhibitory actions through molecular docking. This suggests applications in drug design and the understanding of compound-receptor interactions (Nayak & Poojary, 2019).

Antimicrobial and Antitumor Activities

- Antioxidant and Antimicrobial Properties : The synthesis of coordination complexes from pyrazole-acetamide derivatives has been investigated, revealing significant antioxidant activity. This research opens pathways for using these compounds as potential antioxidants or antimicrobial agents (Chkirate et al., 2019).

- Antitumor Activity Evaluation : Benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]acetamide compounds, have been evaluated for their antitumor activities, demonstrating considerable efficacy against certain cancer cell lines. This suggests the potential for developing new anticancer therapies (Yurttaş et al., 2015).

Bioactive Metabolite Discovery

- Isolation from Marine Actinobacterium : Research has isolated and characterized compounds from marine actinobacteria, indicating the marine ecosystem as a rich source of bioactive compounds with potential therapeutic applications (Sobolevskaya et al., 2007).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-12(24)21-14-5-7-15(8-6-14)22-20-23-19(25)18(28-20)11-13-4-9-16(26-2)17(10-13)27-3/h4-11H,1-3H3,(H,21,24)(H,22,23,25)/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLBNYSBJFLRV-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)